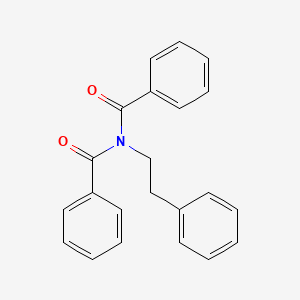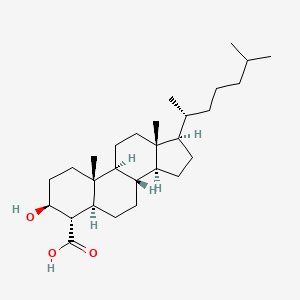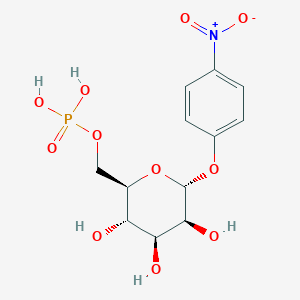
Aspartic acid, dimethyl ester, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartic acid, dimethyl ester, L- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two ester groups, which replace the carboxyl groups of aspartic acid. The molecular formula of aspartic acid, dimethyl ester, L- is C6H11NO4, and it is commonly used in organic synthesis and various industrial applications .
准备方法
Aspartic acid, dimethyl ester, L- can be synthesized through several methods. One common synthetic route involves the reaction of L-aspartic acid with methanol in the presence of hydrochloric acid. This reaction produces L-aspartic acid dimethyl ester hydrochloride . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which is advantageous due to its mild reaction conditions and high yields .
化学反应分析
Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins in biochemical studies.
Medicine: This compound is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyestuffs, and other industrial chemicals
作用机制
The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .
相似化合物的比较
Aspartic acid, dimethyl ester, L- can be compared with other similar compounds such as:
Aspartic acid: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.
Dimethyl aspartate: A similar ester derivative but with different stereochemistry.
N-acetyl aspartic acid: Another derivative with an acetyl group instead of ester groups, used in different biochemical applications
Aspartic acid, dimethyl ester, L- is unique due to its specific esterification, which enhances its solubility and reactivity in organic synthesis and industrial applications.
属性
CAS 编号 |
688-09-5 |
|---|---|
分子式 |
C8H10F3NO5 |
分子量 |
257.16 g/mol |
IUPAC 名称 |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate |
InChI |
InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15) |
InChI 键 |
BMMOKCXZISDJCQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
